molecular formula C8H16ClNO B2621951 2-(Oxan-4-yl)azetidine hydrochloride CAS No. 2138073-30-8

2-(Oxan-4-yl)azetidine hydrochloride

Cat. No. B2621951
CAS RN: 2138073-30-8
M. Wt: 177.67
InChI Key: BQQGHDFHFKDYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Oxan-4-yl)azetidine hydrochloride” is a chemical compound with the CAS number 2138073-30-8 . It has a molecular weight of 177.67 and a molecular formula of C8H16ClNO .


Synthesis Analysis

The synthesis of azetidines, including “2-(Oxan-4-yl)azetidine hydrochloride”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

The molecular structure of “2-(Oxan-4-yl)azetidine hydrochloride” includes a four-membered azetidine ring and an oxan-4-yl group . The InChI code for this compound is available, but the specific key is not provided .

Scientific Research Applications

Chemical Properties and Storage

“2-(Oxan-4-yl)azetidine hydrochloride” has a CAS Number of 2138073-30-8 and a molecular weight of 177.67 . It is typically stored at a temperature of 4°C . The compound is usually available in powder form .

Synthesis and Reactivity

Azetidines, including “2-(Oxan-4-yl)azetidine hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .

Applications in Organic Synthesis

Azetidines have been used in various [2+2] cycloaddition reactions for azetidine synthesis . They have also been applied in practical C(sp3)–H functionalization and facile opening with carbon nucleophiles .

Applications in Medicinal Chemistry

The unique four-membered ring scaffold of azetidines, including “2-(Oxan-4-yl)azetidine hydrochloride”, is a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Examples of azetidine-containing drugs include azelnidipine, cobimetinib, and ximelagatran .

Applications in Polymer Synthesis

Azetidines have been used in polymer synthesis . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Applications in Materials Templating

Polymers derived from azetidines have been used in materials templating . This involves using the polymer structure as a template for the creation of other materials .

Applications in CO2 Adsorption

Azetidine-derived polymers have been used in CO2 adsorption . This involves using the polymers to capture and store carbon dioxide .

Applications in Non-viral Gene Transfection

Azetidine-derived polymers have been used in non-viral gene transfection . This involves using the polymers to introduce foreign DNA into cells .

Future Directions

Azetidines, including “2-(Oxan-4-yl)azetidine hydrochloride”, have been used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

2-(oxan-4-yl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-4-9-8(1)7-2-5-10-6-3-7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQGHDFHFKDYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yl)azetidine hydrochloride

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